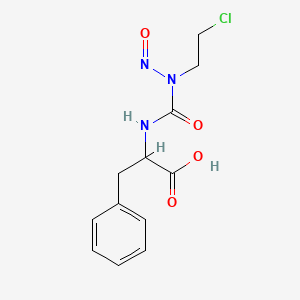
Alanine, N-(((2-chloroethyl)nitrosoamino)carbonyl)-3-phenyl-, DL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine, N-(((2-chloroethyl)nitrosoamino)carbonyl)-3-phenyl-, DL- is a synthetic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a phenyl group and a nitrosoamino moiety. It has been studied extensively for its potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, N-(((2-chloroethyl)nitrosoamino)carbonyl)-3-phenyl-, DL- can be achieved through several methods. One common approach involves the reductive amination of glyoxilic or pyruvic acids with 2-chloroethylamine and sodium cyanoborohydride in methanol . Another method includes the alkylation of 2-chloroethylamine with α-haloalkanoic acid esters in a two-phase system consisting of potassium carbonate and acetonitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Alanine, N-(((2-chloroethyl)nitrosoamino)carbonyl)-3-phenyl-, DL- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions often result in the formation of new carbon-nitrogen or carbon-oxygen bonds.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Alanine, N-(((2-chloroethyl)nitrosoamino)carbonyl)-3-phenyl-, DL- involves its interaction with cellular components, leading to the disruption of critical biological processes. The compound targets specific molecular pathways, including DNA synthesis and repair mechanisms, which results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Chloroethyl)(nitroso)carbamoyl]-L-alanine
- N-[(2-Chloroethyl)(nitroso)carbamoyl]-glycine
- N-[(2-Chloroethyl)(nitroso)carbamoyl]-serine
Uniqueness
Alanine, N-(((2-chloroethyl)nitrosoamino)carbonyl)-3-phenyl-, DL- stands out due to its unique phenyl group, which enhances its chemical reactivity and biological activity compared to other similar compounds. This structural feature contributes to its higher efficacy as an anti-neoplastic agent and its broader range of applications in scientific research .
Properties
CAS No. |
52322-29-9 |
|---|---|
Molecular Formula |
C12H14ClN3O4 |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
2-[[2-chloroethyl(nitroso)carbamoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H14ClN3O4/c13-6-7-16(15-20)12(19)14-10(11(17)18)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,17,18) |
InChI Key |
AMQOVKFPGUGUDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















